1-(4-morpholinyl)-4-phenylphthalazine

Lipophilicity Drug-likeness Solubility

Aqueous insolubility of phthalazine analogs like MY-5445 (clogP 5.3) often causes compound precipitation and false negatives in HTS. 1-(4-Morpholinyl)-4-phenylphthalazine (CAS 23100-00-7) solves this with a computed logP of 2.46, ensuring superior solubility in aqueous buffers with minimal DMSO. - Ideal lead-like scaffold (MW 291.3, 0 HBD) for FBDD and parallel library synthesis. - Structurally distinct 1-morpholino analog for UT-B inhibitor SAR studies. - Reduces assay artifacts linked to poor solubility, improving screening data fidelity.

Molecular Formula C18H17N3O
Molecular Weight 291.3 g/mol
Cat. No. B5917822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-morpholinyl)-4-phenylphthalazine
Molecular FormulaC18H17N3O
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C18H17N3O/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)18(20-19-17)21-10-12-22-13-11-21/h1-9H,10-13H2
InChIKeyAWQTYODDQRPGDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Morpholinyl)-4-phenylphthalazine: Physicochemical and Structural Identity


1-(4-Morpholinyl)-4-phenylphthalazine (CAS 23100-00-7), also named 4-(4-phenylphthalazin-1-yl)morpholine, is a synthetic small molecule with the formula C₁₈H₁₇N₃O and a molecular weight of 291.3 g/mol . It features a phthalazine core substituted with a phenyl group at the 4-position and a morpholine ring at the 1-position . This specific architecture places it within the 4-phenylphthalazine class, a scaffold recognized for diverse biological activities, but its unique morpholine substitution critically dictates its physicochemical and pharmacokinetic profile, differentiating it from other 1-substituted analogs [1].

Why This Morpholine Analog Cannot Be Replaced by Other 4-Phenylphthalazines


In the 4-phenylphthalazine series, substitution at the 1-position is a critical determinant of molecular properties. Simply interchanging 1-(4-morpholinyl)-4-phenylphthalazine with a close analog like an anilino- (e.g., MY-5445) or phenoxy- derivative will result in significant and quantifiable shifts in key drug-likeness parameters, including lipophilicity, hydrogen bonding capacity, and molecular size [1][2]. These differences directly impact solubility, permeability, and metabolic stability, meaning that one analog cannot serve as a drop-in replacement for another in a research program without altering the pharmacokinetic and pharmacodynamic profile of the series.

Quantitative Differentiation of 1-(4-Morpholinyl)-4-phenylphthalazine from Key Analogs


Superior Hydrophilicity Driven by Morpholine Substitution

1-(4-Morpholinyl)-4-phenylphthalazine exhibits a computed logP of 2.46 , which is dramatically lower than the 1-(3-chlorophenylamino) analog MY-5445 (XLogP3 = 5.3) [1] and the 1-phenoxy analog (XLogP3 = 4.6) [2]. This represents a reduction of >2.8 and >2.1 log units, respectively, indicating a much higher predicted aqueous solubility.

Lipophilicity Drug-likeness Solubility

Zero Hydrogen Bond Donors for Enhanced Permeability

The target compound has a hydrogen bond donor (HBD) count of 0, compared to MY-5445 which has 1 HBD from its secondary amine [1]. While both compounds have hydrogen bond acceptors (HBA), the lack of a donor in the morpholine derivative can be a critical factor in enhancing passive membrane permeability, especially relevant in designing compounds for intracellular or CNS targets.

Hydrogen Bonding Permeability CNS Drug Design

Optimized Molecular Weight for Lead-Like Chemical Space

With a molecular weight of 291.3 g/mol, 1-(4-morpholinyl)-4-phenylphthalazine is significantly smaller than the PDE5 inhibitor MY-5445 (MW = 331.8 g/mol), a difference of 40.5 Da [1]. This places the target compound closer to the 'lead-like' chemical space (MW ≤ 350), a desirable property for hit-to-lead optimization where molecular complexity is added in a controlled manner.

Molecular Weight Lead-likeness Fragment-based screening

High-Value Applications Informed by Differentiated Properties


Aqueous Solubility-Sensitive Assays and Formulation Screening

Based on its significantly lower computed logP of 2.46 compared to analogs like MY-5445 (logP 5.3), 1-(4-morpholinyl)-4-phenylphthalazine is the superior choice for biological assays where compound precipitation is a risk [1]. It is particularly well-suited for high-throughput screens conducted in aqueous buffers with minimal DMSO, reducing the incidence of false negatives due to poor solubility .

Fragment-Based and Lead-Like Library Design

Its molecular weight of 291.3 g/mol and zero hydrogen bond donor count make it an ideal lead-like scaffold [2]. In contrast to the heavier MY-5445, procurement of this compound for a fragment-based drug discovery (FBDD) program or as a core scaffold for parallel library synthesis allows medicinal chemists to explore chemical space with a more optimal starting point for property-guided optimization [2].

Urea Transporter UT-B Inhibitor Scaffold Optimization

The 4-phenylphthalazine core has been validated as a pharmacophore for inhibiting the urea transporter UT-B, a target for novel diuretic therapies [3]. 1-(4-Morpholinyl)-4-phenylphthalazine represents a structurally distinct 1-substituted analog within this series. Its unique morpholine ring offers different electronic and steric properties compared to the anilino-substituted hit compounds, making it a valuable tool for structure-activity relationship (SAR) studies aimed at improving the potency and selectivity of phenylphthalazine-based UT-B inhibitors [3].

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